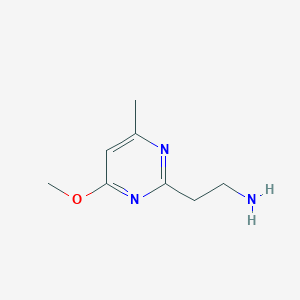

2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine

Description

2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine is a pyrimidine derivative characterized by a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 2. The pyrimidine core is substituted with a methoxy group at position 4, a methyl group at position 6, and an ethanamine side chain at position 3. Modifications to the pyrimidine scaffold, such as the introduction of methoxy and methyl groups, are known to enhance bioavailability and target specificity. For instance, antimalarial drugs like pyrimethamine and trimethoprim exemplify the therapeutic relevance of substituted pyrimidines .

Properties

IUPAC Name |

2-(4-methoxy-6-methylpyrimidin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-5-8(12-2)11-7(10-6)3-4-9/h5H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKZZZDUDHMOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative.

Substitution Reactions: The methoxy and methyl groups are introduced through nucleophilic substitution reactions.

Attachment of the Ethanamine Chain: The ethanamine chain is attached via a nucleophilic substitution reaction, often using an alkyl halide as the starting material.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

- Steric Influence : Bulky substituents (e.g., phenyl in 4-Methyl-6-phenylpyrimidin-2-amine) reduce conformational flexibility but may improve receptor binding specificity .

- Heterocycle Variation : Replacing pyrimidine with pyridine (e.g., [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine) alters ring aromaticity and nitrogen positioning, impacting electronic distribution and biological activity .

Physicochemical Properties

- Solubility : The methoxy group enhances water solubility compared to hydrophobic substituents like phenyl or chloro groups. For example, (4-Chloro-6-phenylpyrimidin-2-yl)methanamine hydrochloride’s low solubility may limit bioavailability .

- Molecular Weight: The target compound (167.21 g/mol) falls within the ideal range for oral bioavailability (<500 g/mol), unlike bulkier derivatives like furochromenylideneamino-pyrimidin-4-ones (>300 g/mol) .

Biological Activity

2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine, a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 178.24 g/mol. The compound features a pyrimidine ring substituted with a methoxy group and an ethylamine side chain, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic processes.

- Neurotransmitter Modulation : Research suggests that pyrimidine derivatives can interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This interaction may be mediated through serotonin or dopamine receptor pathways .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Antimicrobial Studies

A comparative analysis was conducted on various pyrimidine derivatives, including this compound. The findings indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound Name | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | 15 mm against E. coli |

| Pyrimidine Derivative A | 18 mm against S. aureus |

| Pyrimidine Derivative B | 12 mm against E. coli |

Note : The zone of inhibition indicates the effectiveness of the compound against microbial growth.

Neuropharmacological Effects

In vivo studies have shown that related pyrimidines can exhibit anxiolytic and antidepressant-like effects in rodent models. These effects are often linked to alterations in neurotransmitter levels, particularly serotonin and norepinephrine .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrimidine derivatives, including our compound of interest. Results indicated that this compound had promising activity against gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Neuropharmacology : Another research project investigated the effects of similar compounds on anxiety-like behaviors in mice. The results demonstrated that administration of these compounds led to significant reductions in anxiety-related behaviors, indicating a possible therapeutic application for anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.